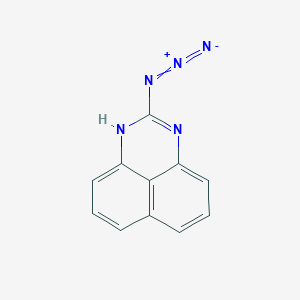

2-Azido-1H-perimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-1H-perimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N5/c12-16-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUMVBZIMKPVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50793556 | |

| Record name | 2-Azido-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50793556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65446-11-9 | |

| Record name | 2-Azido-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50793556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1h Perimidine and Derived Analogues

Direct Synthesis Approaches to 2-Azido-1H-perimidine

Direct synthetic methods offer an efficient route to the target molecule by incorporating the azido (B1232118) functionality during the formation of the perimidine ring. While specific literature on the direct synthesis of this compound is limited, several established methods for perimidine synthesis can be adapted for this purpose.

Condensation Reactions Utilizing 1,8-Naphthalenediamine and Azido-Containing Building Blocks

The most common and versatile method for the synthesis of the perimidine ring system is the condensation of 1,8-naphthalenediamine with a variety of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. nih.govresearchgate.net This reaction is typically catalyzed by acids or metal catalysts and proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization. nih.gov

For the direct synthesis of this compound, this methodology could theoretically be adapted by using a building block that contains both a carbonyl or a related functional group and an azido moiety. For instance, the reaction of 1,8-naphthalenediamine with an azido-substituted aldehyde or carboxylic acid derivative could potentially yield the desired product. However, the reactivity and stability of such azido-containing building blocks under the required reaction conditions would be a critical factor.

A plausible, though not explicitly reported, approach would be the condensation of 1,8-naphthalenediamine with a reagent such as cyanogen azide (B81097) or an azido-substituted imidate. These reagents could provide the C2 carbon and the azido group in a single step.

Table 1: Potential Azido-Containing Building Blocks for Condensation with 1,8-Naphthalenediamine

| Building Block | Potential Product | Reaction Conditions | Reference (Analogous Reactions) |

| Azidoacetic acid | 2-(Azidomethyl)-1H-perimidine | Acid catalysis, heat | researchgate.net |

| Cyanogen azide | This compound | To be determined | N/A |

| Ethyl azidoformimidate | This compound | To be determined | N/A |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Azido Group Incorporation into Perimidine Rings

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the introduction of various functional groups onto aromatic and heteroaromatic rings. nih.gov This strategy involves the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group.

In the context of this compound synthesis, a hypothetical SNAr approach would involve a perimidine ring substituted at the 2-position with a good leaving group, such as a halogen (e.g., 2-chloro-1H-perimidine). The reaction of this substrate with an azide source, such as sodium azide, could potentially lead to the formation of this compound. The success of this reaction would depend on the electrophilicity of the C2 position of the perimidine ring. While the perimidine system does possess some electron-deficient character, activation by additional electron-withdrawing groups on the naphthalene (B1677914) ring might be necessary to facilitate the substitution.

To date, there are no specific reports in the scientific literature describing the synthesis of this compound via an SNAr reaction. However, this remains a theoretically viable route that warrants further investigation.

Cyclization Reactions Involving Azidonaphthalene Intermediates

Another potential direct synthesis of this compound could involve the cyclization of a suitably functionalized azidonaphthalene intermediate. This approach would entail the synthesis of a 1-azido-8-aminonaphthalene derivative, which could then be cyclized with a one-carbon building block to form the perimidine ring.

Alternatively, a 1,8-diazidonaphthalene could potentially undergo a reductive cyclization in the presence of a carbon source to form the perimidine ring. However, the synthesis and handling of such diazidonaphthalene precursors would require careful consideration due to their potential instability. As with the other direct methods, there is currently no specific literature precedence for the synthesis of this compound using this strategy.

Indirect Synthetic Pathways for this compound Derivatives

Indirect synthetic routes offer a more stepwise and potentially more controllable approach to this compound and its derivatives. These methods rely on the initial synthesis of the perimidine scaffold, followed by the introduction of the azido group at the 2-position.

Post-Functionalization of Pre-Synthesized Perimidine Scaffolds

Post-functionalization is a common strategy in heterocyclic chemistry to introduce a wide range of functional groups onto a pre-formed ring system. For the synthesis of this compound, this could be achieved through the chemical transformation of a substituent at the 2-position of a perimidine ring.

A highly plausible route involves the diazotization of a 2-amino-1H-perimidine or a 2-hydrazino-1H-perimidine precursor, followed by substitution with an azide ion. The synthesis of 2-hydrazinoperimidine has been reported, and it is a known synthon in heterocyclic chemistry. nih.gov The conversion of a hydrazine to an azide via diazotization is a well-established transformation.

Proposed Synthesis of this compound from 2-Hydrazinoperimidine:

Diazotization: 2-Hydrazinoperimidine is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt intermediate.

Azide Substitution: The in situ generated diazonium salt is then reacted with an azide source, such as sodium azide, to yield this compound.

Table 2: Key Intermediates for the Post-Functionalization Synthesis of this compound

| Precursor | Reagents for Azide Introduction | Potential Yield | Reference (Analogous Transformations) |

| 2-Amino-1H-perimidine | 1. NaNO₂, HCl2. NaN₃ | Moderate to Good | mdpi.com |

| 2-Hydrazino-1H-perimidine | 1. NaNO₂, HCl2. NaN₃ | Moderate to Good | nih.gov |

| 2-Chloro-1H-perimidine | NaN₃ | Variable | nih.gov |

Multicomponent Reaction (MCR) Approaches Incorporating Azido Substrates

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov While no MCRs have been specifically reported for the synthesis of this compound, the Ugi-azide reaction is a well-known MCR for the synthesis of tetrazoles and could potentially be adapted. mdpi.com

A hypothetical MCR for the synthesis of a this compound derivative could involve the reaction of 1,8-naphthalenediamine, an aldehyde or ketone, an isocyanide, and an azide source. The development of such a reaction would represent a novel and highly efficient approach to this class of compounds.

Synthetic Methodologies for this compound Remain Undocumented in Publicly Available Scientific Literature

Following a comprehensive review of chemical databases and scientific literature, it has been determined that synthetic methodologies for the specific chemical compound This compound are not described. The search included targeted inquiries into catalytic systems and green chemistry principles for its formation, as well as plausible synthetic routes such as the nucleophilic substitution of a 2-halo-perimidine with an azide salt or the diazotization of 2-amino-1H-perimidine followed by treatment with an azide source.

The existing body of research on perimidine chemistry extensively covers the synthesis of the core perimidine scaffold and a wide array of its 2-substituted analogues. The predominant synthetic route involves the condensation of 1,8-diaminonaphthalene (B57835) with various aldehydes, ketones, or carboxylic acids. This method allows for the introduction of diverse substituents at the 2-position, but there is no specific mention of a direct or indirect synthesis resulting in a 2-azido functionality.

While the literature discusses various catalytic approaches to the synthesis of the general perimidine ring system—including the use of metal-based catalysts, organocatalysts, and nanocatalysts—these methodologies have not been applied to the synthesis of the target compound . Similarly, although green chemistry principles, such as the use of environmentally benign solvents and the development of recyclable catalysts, are a significant area of research in perimidine synthesis, their application to the formation of this compound cannot be reported as no synthesis has been established.

One study mentions the theoretical aspect of azido-tetrazole tautomerism in the perimidine system, which implies the existence or consideration of such compounds, but it does not provide any experimental procedures for their synthesis.

Therefore, due to the absence of published research detailing the synthesis of this compound, it is not possible to provide an article on its synthetic methodologies, catalytic systems, or the application of green chemistry principles as requested. The information required to fulfill the specified outline is not available in the current scientific domain.

Chemical Reactivity and Transformations of 2 Azido 1h Perimidine

Cycloaddition Reactions Involving the Azido (B1232118) Moiety

The azide (B81097) functional group is a classic 1,3-dipole, making it an excellent participant in [3+2] dipolar cycloaddition reactions. This reactivity is the foundation for some of the most powerful and widely used ligation chemistries, collectively known as "click chemistry."

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. nih.govacs.org This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. rsc.org In the context of 2-Azido-1H-perimidine, the reaction proceeds by activating a terminal alkyne with a copper(I) catalyst, which is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). researchgate.net The activated copper-acetylide intermediate then readily reacts with the azido group of the perimidine to form a stable 1,2,3-triazole ring, linking the perimidine core to the alkyne-containing molecule. nih.gov

The versatility of the CuAAC reaction allows for the conjugation of the this compound scaffold to a diverse array of molecular fragments, as dictated by the structure of the alkyne coupling partner.

| Alkyne Reactant | Typical Conditions | Product |

|---|---|---|

| Phenylacetylene | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-perimidine |

| Propargyl alcohol | CuI, DIPEA, CH₂Cl₂ | (1-(1H-Perimidin-2-yl)-1H-1,2,3-triazol-4-yl)methanol |

| Ethynylbenzene | CuSO₄, Sodium Ascorbate, Microwave, 80°C | 2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-perimidine mdpi.com |

| Methyl propiolate | Cu(I) source, various solvents | Methyl 1-(1H-perimidin-2-yl)-1H-1,2,3-triazole-4-carboxylate mdpi.com |

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve rapid cycloaddition with azides without the need for a metal catalyst. magtech.com.cn The driving force is the release of enthalpy from the strained ring upon forming the stable triazole product.

For this compound, SPAAC provides a powerful method for molecular conjugation under bioorthogonal conditions. Highly reactive cyclooctynes, such as dibenzocyclooctynes (DIBO) or bicyclo[6.1.0]non-4-yne (BCN), react readily with the azido-perimidine to form a stable triazole linkage. nih.govnih.gov The reaction kinetics are often very favorable, proceeding efficiently at ambient temperatures. nih.gov This enables the precise attachment of the perimidine scaffold to other molecules in complex environments.

| Strained Alkyne | Features | Expected Product Class |

|---|---|---|

| Dibenzocyclooctynol (DIBO) | High reaction rate due to conformational strain. nih.gov | Dibenzo-fused triazole adduct of perimidine. |

| Bicyclo[6.1.0]non-4-yne (BCN) | Highly strained and reactive. nih.gov | Bicyclic triazole adduct of perimidine. |

| Azadibenzocyclooctyne (ADIBO) | Favorable reaction kinetics, comparable to organic azides. nih.gov | Azadibenzo-fused triazole adduct of perimidine. |

While reactions with alkynes are the most prominent, the azido group of this compound can also participate in [3+2] cycloadditions with other types of dipolarophiles. For instance, reactions with electron-rich alkenes, such as enamines, or activated C-H acidic compounds like 1,3-dicarbonyl compounds, can lead to the formation of different five-membered heterocyclic rings. nih.govrsc.org The reaction of heterocyclic azides with 3,3-diaminoacrylonitriles, for example, has been shown to produce N-heteroaryl-1,2,3-triazole-4-carbimidamides. nih.gov These alternative cycloadditions expand the synthetic utility of this compound for accessing novel, complex heterocyclic systems.

Reduction Reactions of the Azido Group to Amino Functionality

The azido group is a masked amine and can be readily converted to the corresponding primary amino group through various reduction methods. This transformation is synthetically valuable, yielding 2-Amino-1H-perimidine, a key building block for further derivatization. Common methods include catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or the Staudinger reduction. organic-chemistry.org The choice of method depends on the compatibility with other functional groups within the molecule. The resulting 2-Amino-1H-perimidine is a compound of interest due to the diverse biological activities associated with perimidine derivatives. researchgate.net

| Reagents | Method | Product | Byproduct(s) |

|---|---|---|---|

| H₂, Pd/C | Catalytic Hydrogenation | 2-Amino-1H-perimidine | N₂ |

| PPh₃, then H₂O | Staudinger Reduction | 2-Amino-1H-perimidine | N₂, Ph₃P=O |

| NaBH₄, CoCl₂ | Hydride Reduction | 2-Amino-1H-perimidine | N₂ and boron/cobalt salts |

Staudinger Reaction and Subsequent Chemical Derivatization

The Staudinger reaction provides a mild and efficient pathway for transforming the azido group. organic-chemistry.org The reaction proceeds in two distinct stages. First, this compound reacts with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate, also known as an aza-ylide, with the concomitant loss of dinitrogen gas. organic-chemistry.orgwikipedia.org This intermediate is stable but highly reactive.

The subsequent fate of the iminophosphorane determines the final product:

Staudinger Reduction : In the presence of water, the iminophosphorane undergoes hydrolysis to yield the primary amine (2-Amino-1H-perimidine) and triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com The formation of the very stable P=O double bond is a strong thermodynamic driving force for this reaction. youtube.com

Aza-Wittig Reaction : If the iminophosphorane is trapped with an electrophile, such as an aldehyde or ketone, it undergoes an aza-Wittig reaction to form an imine (a C=N double bond). youtube.com This reaction is a powerful tool for carbon-nitrogen bond formation and allows for the synthesis of a wide range of N-substituted perimidine derivatives.

| Initial Reagent | Intermediate | Second Reagent | Reaction Type | Final Product |

|---|---|---|---|---|

| Triphenylphosphine (PPh₃) | 1H-Perimidin-2-yl-iminophosphorane | Water (H₂O) | Staudinger Reduction | 2-Amino-1H-perimidine |

| Triphenylphosphine (PPh₃) | 1H-Perimidin-2-yl-iminophosphorane | Benzaldehyde (PhCHO) | Aza-Wittig Reaction | N-Benzylidene-1H-perimidin-2-amine |

| Tributylphosphine (PBu₃) | 1H-Perimidin-2-yl-iminophosphorane | Carbon Dioxide (CO₂) | Aza-Wittig Reaction | 2-Isocyanato-1H-perimidine |

Reactivity of the Perimidine Nucleus in this compound

The perimidine ring system is a fascinating heterocycle possessing both π-electron excessive and π-electron deficient characteristics, a property described as π-amphoteric. researchgate.netnih.gov This dual nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Substitution : The naphthalene (B1677914) part of the fused ring system is electron-rich. Consequently, it is susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation. nih.gov The positions with the highest electron density, and thus the most likely sites for attack, are C4 and C9, followed by C6 and C7. nih.gov The presence of the electron-withdrawing 2-azido group may slightly deactivate the ring system towards electrophilic attack but is unlikely to change the preferred sites of substitution.

Nucleophilic Substitution : The six-membered heteroaromatic ring, containing two nitrogen atoms, is comparatively electron-deficient. This makes it susceptible to nucleophilic attack, particularly if a leaving group is present at the 2-position. nih.gov However, the 2-azido group itself is not a typical leaving group under simple nucleophilic aromatic substitution conditions. N-alkylation at the 1 or 3 positions can also occur. nih.gov

| Reaction Type | Reagent | Potential Site of Reaction | Expected Product Type |

|---|---|---|---|

| Electrophilic Bromination | Br₂ | C4 and/or C9 position | Bromo-substituted this compound |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | C4/C9 or C6/C7 positions | Acetyl-substituted this compound |

| N-Alkylation | Methyl Iodide (CH₃I) | N1 position | 2-Azido-1-methyl-1H-perimidine |

Electrophilic Substitution Reactions on the Naphthalene Moiety

The perimidine system is noted for the reactivity of its naphthalene portion towards electrophilic substitution. nih.gov The nitrogen atoms of the fused pyrimidine (B1678525) ring act as activating, electron-donating groups, increasing the electron density of the naphthalene core and making it more susceptible to attack by electrophiles than naphthalene itself. This activation directs electrophilic substitution preferentially to the 4, 9, 6, and 7-positions. nih.gov Typical electrophilic substitution reactions for the parent perimidine ring include halogenation, nitration, and sulfonation. nih.gov

For this compound, the presence of the azido group at the 2-position of the pyrimidine ring introduces an electronic effect that must be considered. The azido group is generally electron-withdrawing via the inductive effect, which would be expected to deactivate the entire ring system to some extent. However, this is counteracted by the strong electron-donating resonance effect of the heterocyclic amine groups. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the literature, the general reactivity pattern of the perimidine nucleus suggests that such reactions would still proceed on the naphthalene ring, though potentially requiring more forcing conditions compared to the unsubstituted parent compound.

Table 1: Plausible Electrophilic Substitution Reactions on the Naphthalene Moiety of this compound

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-azido-1H-perimidine and 7-Nitro-2-azido-1H-perimidine |

| Bromination | Br₂ in Acetic Acid | 6,7-Dibromo-2-azido-1H-perimidine |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Note: The products listed are hypothetical, based on the known reactivity of the perimidine ring system.

Nucleophilic Reactivity at the Pyrimidine Ring Positions

The pyrimidine ring within the perimidine structure is inherently electron-deficient, making it susceptible to nucleophilic attack, a characteristic common to many diazine systems. researchgate.net In the case of this compound, the C-2 position is occupied by the azido group. Nucleophilic attack can be directed either at the carbon atoms of the ring or at the azido group itself.

Direct nucleophilic aromatic substitution at the unsubstituted C-4 or C-6 positions of the pyrimidine ring is generally difficult and would require either the presence of a good leaving group at these positions or highly activating conditions.

More likely is the interaction of nucleophiles with the azido group. Organic azides can react with nucleophiles, particularly at the terminal nitrogen atom. nih.gov For instance, primary amines have been shown to react with certain α,α-difluorinated azido alkanes by attacking the terminal nitrogen of the azido moiety, leading to the formation of tetrazoles. nih.gov While this specific reactivity has not been documented for this compound, it represents a potential pathway for transformation. The azido group itself is a pseudohalide and could potentially be displaced by a strong nucleophile, although this often requires harsh conditions or catalytic activation.

Table 2: Potential Nucleophilic Interactions with this compound

| Nucleophile | Potential Reaction Site | Possible Outcome |

| Strong Nucleophiles (e.g., RS⁻) | C2-Position | Substitution of the azido group (SNAr) |

| Amines (e.g., R-NH₂) | Terminal Nitrogen of Azido Group | Cyclization or other transformations |

| Hydride reagents | C4/C9 Positions | Reduction of the aromatic system |

Note: These represent potential reactivities based on general chemical principles of azides and pyrimidines, not experimentally confirmed reactions for this specific compound.

N-Alkylation and Quaternization Studies

The N-H groups of the 1H-perimidine ring are analogous to those in pyrrole (B145914) and imidazole, possessing nucleophilic character. Generally, N-alkylation of perimidines can lead to the formation of N-alkylated derivatives, which can subsequently be treated with acylating molecules to form quaternary salts. nih.gov

However, the presence of an azido group at the adjacent C-2 position can dramatically alter this reactivity. Studies on analogous compounds, such as 2-azidobenzamide, have shown that attempted N-alkylation does not yield the simple N-alkyl product. Instead, the reaction proceeds through complex pathways involving the azido group. nih.gov For example, the attempted N-alkylation of 2-azidobenzamide with various primary alkyl halides in the presence of a base resulted in a mixture of a benzotriazinone and a quinazolinone, rather than the expected N-alkyl-2-azidobenzamide. nih.gov The formation of these products suggests the involvement of nitrene intermediates or intramolecular cyclization following an initial reaction at the amide or azide moiety. nih.gov

These findings strongly suggest that the direct N-alkylation and subsequent quaternization of this compound would be similarly complicated. The proximity of the nucleophilic N-H groups to the reactive azido group makes intramolecular reactions highly probable, likely leading to rearranged heterocyclic products rather than simple N-alkyl perimidine derivatives.

Table 3: Reactivity of 2-Azidobenzamide (as a model for this compound) towards Alkylation nih.gov

| Alkylating Agent | Base / Solvent | Major Products | Proposed Pathway |

| Primary Alkyl Halides | K₂CO₃ / DMSO | Mixture of Benzotriazinone and Quinazolinone | Intramolecular cyclization / Nitrene intermediate |

| Benzylic/Allylic Halides | K₂CO₃ / DMSO | Benzotriazinone only | Nucleophilic attack on azide followed by cyclization |

| Secondary/Tertiary Halides | K₂CO₃ / DMSO | Benzotriazinone only | Nucleophilic attack on azide followed by cyclization |

Note: This table summarizes results for 2-azidobenzamide, which serves as a predictive model for the complex reactivity expected for this compound under similar conditions.

Advanced Spectroscopic and Structural Characterization of 2 Azido 1h Perimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-Azido-1H-perimidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to fully assign the proton and carbon signals and to understand the dynamic processes the molecule may undergo.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the perimidine core. Based on related perimidine structures, the naphthalene (B1677914) moiety's protons would likely appear as a set of coupled doublets and triplets in the aromatic region. The proton on the nitrogen of the perimidine ring is expected to appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbon atom attached to the azido (B1232118) group is anticipated to have a characteristic chemical shift.

To definitively assign these signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon atom. The HMBC experiment would provide information about longer-range couplings between protons and carbons, helping to piece together the complete molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~10.0 (broad singlet) | - |

| Aromatic-H | 7.0 - 8.0 (multiplets) | - |

| Aromatic-C | 110 - 145 | - |

| C-N₃ | - | ~150 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Variable Temperature NMR Studies for Dynamic Chemical Processes

The 2-azido group can potentially exhibit restricted rotation or engage in tautomeric equilibria with a tetrazole form, a phenomenon observed in other heterocyclic azides. Variable temperature NMR studies would be instrumental in investigating such dynamic processes. nih.gov By recording NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals. If a dynamic process is occurring at a rate comparable to the NMR timescale, coalescence of signals might be observed as the temperature is increased. From this data, the energy barrier for the process could be calculated, providing valuable insight into the molecule's conformational stability and reactivity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with high precision. This measurement would allow for the unambiguous determination of its molecular formula, C₁₁H₇N₅. This is a critical step in confirming the identity of the synthesized compound.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 209.0774 |

| [M+Na]⁺ | 231.0593 |

Note: These values are calculated based on the expected molecular formula.

The fragmentation of this compound under mass spectrometry conditions would likely proceed through characteristic pathways. A common fragmentation for azido compounds is the loss of a molecule of nitrogen (N₂), which would result in a prominent fragment ion. Further fragmentation of the perimidine ring would also be expected, providing additional structural confirmation.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis of this compound would reveal its precise solid-state architecture. The data would confirm the planarity of the perimidine ring system and provide accurate measurements of the bond lengths and angles within the molecule. The geometry of the azido group and its orientation relative to the perimidine ring would be of particular interest.

Furthermore, the analysis would elucidate the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the N-H group and π-π stacking between the aromatic rings of adjacent molecules. These interactions are crucial in determining the macroscopic properties of the compound.

Table 3: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | N-H···N hydrogen bonding, π-π stacking |

Note: These are expectations based on similar heterocyclic structures.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent functional groups.

The most prominent and diagnostic feature in the IR spectrum of this compound is the asymmetric stretching vibration of the azido group (-N₃). This vibration typically gives rise to a strong and sharp absorption band in the spectral region of 2100-2200 cm⁻¹ nih.govrsc.org. The intensity and exact position of this band are sensitive to the electronic environment of the azido group. In aromatic systems, conjugation can influence the bond strength and, consequently, the vibrational frequency.

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3350 | N-H Stretch | Secondary Amine (Perimidine) | Medium-Broad |

| ~3050 | C-H Stretch | Aromatic (Perimidine) | Medium |

| ~2150 | Asymmetric N=N=N Stretch | Azide (B81097) | Strong, Sharp |

| ~1620 | C=N Stretch | Imine (Perimidine) | Medium |

| 1400-1600 | C=C Stretch | Aromatic (Perimidine) | Medium-Strong |

| <1400 | C-H, C-N Bending | Fingerprint Region | Complex |

Note: The data in this table is predictive and based on the typical vibrational frequencies of the constituent functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characterized by multiple absorption bands arising from π → π* transitions within the conjugated aromatic system of the perimidine ring.

The electronic spectrum of the perimidine core typically displays two or more intense, broad absorption bands researchgate.net. The introduction of an azido group at the 2-position can act as an auxochrome, potentially causing a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, as well as influencing their intensities. Aromatic azides are known to exhibit complex electronic spectra with multiple π → π* transitions researchgate.net.

A significant aspect of the chemistry of 2-substituted-1H-perimidines is the potential for tautomerism researchgate.net. This compound can exist in two tautomeric forms: the azido-imine form and the tetrazolo-enamine form. This equilibrium is a type of azido-tetrazole tautomerism, which is a known phenomenon in heterocyclic chemistry.

UV-Vis spectroscopy is a valuable tool for studying such tautomeric equilibria, as the two tautomers will have distinct electronic structures and, therefore, different absorption spectra unibo.itrsc.orgnih.gov. The azido-imine tautomer is expected to have a spectrum characteristic of a substituted perimidine, while the tetrazolo-enamine tautomer, with its extended conjugation, may exhibit absorption at different wavelengths. By analyzing the UV-Vis spectrum under various conditions (e.g., in different solvents of varying polarity), it is possible to investigate the position of the tautomeric equilibrium. For instance, a change in the solvent polarity can shift the equilibrium, leading to changes in the relative intensities of the absorption bands corresponding to each tautomer.

Table 2: Hypothetical UV-Vis Absorption Data for Tautomers of this compound

| Tautomer | Predicted λmax (nm) | Electronic Transition |

| Azido-imine Form | ~280, ~350 | π → π |

| Tetrazolo-enamine Form | ~300, ~380 | π → π |

Note: The data in this table is hypothetical and serves to illustrate the expected differences in the absorption spectra of the two tautomeric forms. Actual values would need to be determined experimentally.

Theoretical and Computational Studies of 2 Azido 1h Perimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic characteristics and predicting the chemical behavior of heterocyclic compounds like 2-Azido-1H-perimidine. By calculating various molecular properties, DFT offers a detailed portrait of the molecule's reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO's energy indicates the capacity to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. journalcsij.comirjweb.com

For perimidine derivatives, the HOMO is typically localized on the perimidine ring system, signifying its role as the primary site for electrophilic attack. journalcsij.com In the case of this compound, the azido (B1232118) substituent introduces additional complexity to the electronic distribution. Computational studies on related 2,3-dihydro-1H-perimidine systems have shown that the HOMO-LUMO energy gap can be influenced by substituents, with more polarizable compounds exhibiting a smaller energy gap. journalcsij.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Representative Perimidine Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| ΔEgap (HOMO-LUMO) | 4.4871 |

Note: Data is for a representative triazine-substituted benzimidazole, illustrating typical values for related heterocyclic systems. Specific values for this compound would require dedicated computational modeling. irjweb.com

Global and Local Chemical Reactivity Descriptors

Local reactivity, on the other hand, is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. journalcsij.com For perimidine systems, analysis of local reactivity indices often reveals that the nitrogen atoms of the perimidine ring are the most favorable sites for electrophilic attack. journalcsij.comresearchgate.net

Table 2: Global Reactivity Descriptors for a Representative Perimidine Derivative

| Descriptor | Definition | Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2435 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05315 |

| Electrophilicity Index (ω) | μ2 / (2η) | 3.66 |

Note: Data is for a representative triazine-substituted benzimidazole, illustrating typical values for related heterocyclic systems. Specific values for this compound would require dedicated computational modeling. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.dereed.edu The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). uni-muenchen.dedtic.mil

In perimidine derivatives, MEP maps typically show the most negative potential localized around the nitrogen atoms of the heterocyclic ring, confirming them as the primary sites for electrophilic interaction. researchgate.netopenaccesspub.org The azido group in this compound would also present a region of significant negative potential, influencing the molecule's interaction with electrophiles. The regions of positive potential are generally found around the hydrogen atoms. openaccesspub.org

Tautomerism and Isomerization Investigations

A significant aspect of the chemistry of this compound is its potential to exist in equilibrium with a cyclic tautomer, a phenomenon known as azide-tetrazole tautomerism.

Computational Analysis of Azide-Tetrazole Equilibrium

The azide-tetrazole equilibrium involves the intramolecular cyclization of the azido group onto the adjacent imine nitrogen of the perimidine ring, forming a fused tetrazole ring system. researchgate.netlmaleidykla.lt This type of valence tautomerism is a known characteristic of many nitrogen-containing heterocycles. nih.govbeilstein-journals.orgdntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.netacs.orgbakhtiniada.rursc.org

Theoretical studies, often employing DFT methods, have been instrumental in understanding the factors that govern this equilibrium, such as the electronic nature of substituents, solvent effects, and temperature. researchgate.netmdpi.com For instance, in many heterocyclic systems, the tetrazole form is favored in more polar solvents. lmaleidykla.ltmdpi.com Computational models can predict the relative stabilities of the azide (B81097) and tetrazole tautomers and the energy barrier for their interconversion. researchgate.net

A study on the azide-tetrazole tautomerism in six-membered heteroaromatic rings, including perimidine, highlighted that the energetic description of aromaticity is consistent with the observed tautomeric preferences in the perimidine system. researchgate.net

Energetic and Thermodynamic Characterization of Tautomeric Forms

Computational chemistry allows for the detailed energetic and thermodynamic characterization of the tautomeric forms of this compound. By calculating the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of both the azide and tetrazole isomers, the position of the equilibrium under different conditions can be predicted. dntb.gov.uamdpi.com

Studies on related azidopyrimidine (B78605) systems have shown that the tetrazole tautomer is often thermodynamically more stable. dntb.gov.uamdpi.com The enthalpy change (ΔH) indicates the absolute stability, while the Gibbs free energy (ΔG) at a specific temperature determines the equilibrium position. mdpi.com

Table 3: Thermodynamic Data for Azide-Tetrazole Equilibrium in a Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine System

| Parameter | Value Range |

| ΔG298 (kJ/mol) | -3.33 to -7.52 |

| ΔH (kJ/mol) | -19.92 to -48.02 |

| ΔS (J/mol·K) | -43.74 to -143.27 |

Note: This data illustrates the typical thermodynamic parameters favoring the tetrazole form in a related heterocyclic system. Specific values for the this compound/tetrazolo[1,5-a]perimidine equilibrium would require dedicated computational analysis. dntb.gov.uamdpi.com

These computational investigations provide a fundamental understanding of the intrinsic properties of this compound, guiding further experimental work and potential applications of this and related heterocyclic compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating complex reaction mechanisms at the molecular level. For a compound like this compound, these methods could provide deep insights into its chemical transformations.

Transition State Characterization and Reaction Pathway Analysis

The study of reaction mechanisms hinges on identifying the transition states (TS) that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate. Computational modeling can precisely calculate the geometry and energy of these fleeting structures.

For azido-containing heterocycles, a common reaction pathway is the thermal or photochemical decomposition involving the loss of dinitrogen (N₂) to form a highly reactive nitrene intermediate. Another significant pathway for heterocyclic azides is the intramolecular cyclization, leading to a fused ring system, often a tetrazole. This azido-tetrazole isomerization is a well-documented equilibrium in many N-heterocyclic systems. acs.orgresearchgate.net

Table 1: Plausible, Unstudied Reaction Pathways for this compound

| Reaction Type | Plausible Intermediates/Products | General Activation Barrier Range (from related compounds) |

|---|---|---|

| Nitrene Formation | 2-Nitreno-1H-perimidine + N₂ | ~39-40 kcal/mol |

| Azido-Tetrazole Cyclization | Tetrazolo[1,5-a]perimidine | ~100 kJ·mol⁻¹ (~24 kcal/mol) researchgate.net |

Note: The activation barriers are hypothetical for this compound and are drawn from studies on other azido compounds. researchgate.netmedcraveonline.com These values would require specific computational studies for validation.

Regioselectivity and Stereoselectivity Predictions for Chemical Transformations

Many reactions involving polyfunctional molecules like this compound can yield multiple isomers. Computational chemistry can predict the most likely outcome by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation barrier is kinetically favored.

For instance, in [3+2] cycloaddition reactions, a common transformation for azides, the orientation of the azide relative to the dipolarophile determines the resulting regioisomer. Theoretical studies on reactions of azides with unsymmetrical alkynes have successfully predicted high regioselectivity by analyzing the free energies of the ortho and meta transition states. medcraveonline.com Similar approaches could be used to predict the regioselectivity of reactions involving the perimidine core or the azido group itself.

Solvent Effects on the Electronic Properties and Reactivity Profiles

The surrounding solvent can significantly influence a chemical reaction. Computational models can account for these effects, primarily through two types of models:

Explicit Solvent Models: A specific number of solvent molecules are included directly in the calculation, which is computationally intensive but provides a detailed picture of local interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. jchemrev.com

Studies on pyrimidine (B1678525) derivatives have shown that solvent polarity can alter electronic properties and thermodynamic stability. jchemrev.com For this compound, the polarity of the solvent could influence the equilibrium between the azido form and the cyclized tetrazole form, as the two tautomers would have different dipole moments and stabilities in various media. Calculations could predict which form is more stable in solvents ranging from nonpolar (like dioxane) to polar (like water or DMSO).

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-azidobenzaldehyde researchgate.net |

| azidopyrimidines nih.gov |

| Tetrazolo[1,5-a]perimidine |

| Dioxane jchemrev.com |

Emerging Research Directions and Future Perspectives in 2 Azido 1h Perimidine Chemistry

Development of Innovative and Efficient Synthetic Pathways for Complex 2-Azido-1H-perimidine Architectures

The traditional synthesis of the perimidine skeleton involves the condensation of 1,8-diaminonaphthalene (B57835) with various one-carbon unit precursors like aldehydes or carboxylic acids. materialsciencejournal.orgresearchgate.net Future research is focused on developing more sophisticated, efficient, and environmentally benign methodologies to construct complex molecular architectures that feature the this compound core.

Emerging synthetic strategies are likely to focus on:

Late-Stage Azidation: Developing methods to introduce the azide (B81097) group onto a pre-formed complex perimidine structure. This allows for greater molecular diversity and avoids handling potentially sensitive azido-precursors in early synthetic stages.

Novel Catalytic Systems: The use of advanced catalysts is a key area of development for perimidine synthesis. nih.gov Research into novel nanocatalysts, solid acid catalysts, and metal-organic frameworks could lead to higher yields, milder reaction conditions, and greater substrate scope for synthesizing 2-substituted perimidines, which could then be converted to their azido (B1232118) analogs. nih.gov For instance, magnetic nanocatalysts have proven effective in producing 2-aryl perimidine derivatives, offering advantages like eco-friendliness and catalyst recyclability. nih.gov

Green Chemistry Approaches: Future syntheses will increasingly employ green chemistry principles. This includes the use of water or ethanol (B145695) as solvents, catalyst-free conditions, and energy sources like microwave irradiation or visible light to drive reactions, reducing waste and energy consumption. materialsciencejournal.orgdntb.gov.ua

Multi-Component Reactions (MCRs): Designing one-pot MCRs that assemble complex this compound derivatives from simple starting materials would be a significant advancement in synthetic efficiency.

| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Condition Examples |

| Novel Catalysis | High yields, mild conditions, recyclability, broad substrate scope. | Magnetic Nanocatalysts (e.g., Fe₃O₄/SO₃H@zeolite-Y), Heteropolyacids, Bis(oxalato)boric acid. nih.gov |

| Green Solvents | Reduced environmental impact, improved safety profile. | Water, Ethanol, Solvent-free (grinding). materialsciencejournal.org |

| Energy Sources | Faster reaction times, reduced energy consumption. | Microwave irradiation, Visible light (CFL), Ultrasound. researchgate.netdntb.gov.ua |

Exploration of Novel Chemical Transformations and Derivative Synthesis beyond Established Methods

The azide group in this compound is a gateway to a vast array of chemical transformations, allowing for the synthesis of novel derivatives with diverse functionalities. While the parent perimidine ring can undergo electrophilic substitution on the naphthalene (B1677914) ring, the chemistry of the 2-azido group offers unique opportunities. nih.gov

Key areas for future exploration include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is a highly efficient method for forming 1,2,3-triazole rings. nanosoftpolymers.com Reacting this compound with various alkynes would yield a library of 2-(1,2,3-triazolyl)-1H-perimidine derivatives, which could have applications in medicinal chemistry and materials science.

Staudinger Reaction: The reaction of the azide with phosphines (e.g., triphenylphosphine) would produce phosphinimine derivatives. These can be further hydrolyzed to yield 2-amino-1H-perimidine, a valuable building block, or used in aza-Wittig reactions to form C=N bonds.

Reduction to Amine: The controlled reduction of the 2-azido group to 2-amino-1H-perimidine provides access to a key functional group. This amine can be further derivatized through acylation, alkylation, or diazotization reactions to create a wide range of new compounds.

Nitrene Chemistry: Photolytic or thermolytic decomposition of the azide can generate a highly reactive nitrene intermediate. This could be trapped intramolecularly to form novel fused heterocyclic systems or intermolecularly with other substrates.

| Reaction Type | Reagent/Condition | Product Class | Potential Utility |

| CuAAC (Click Chemistry) | Terminal Alkyne, Cu(I) catalyst | 2-(1,2,3-Triazolyl)-1H-perimidines | Bio-conjugation, Functional materials, Ligand synthesis. nanosoftpolymers.com |

| Staudinger Reaction | Triphenylphosphine (B44618) | 2-(Triphenylphosphinimino)-1H-perimidine | Precursor to 2-amino-1H-perimidine, Aza-Wittig reactions. |

| Reduction | H₂, Pd/C or NaBH₄ | 2-Amino-1H-perimidine | Key synthetic intermediate for diverse derivatives. |

| Nitrene Formation | Heat (Δ) or Light (hν) | Nitrene intermediate | Synthesis of novel fused heterocyclic systems. |

Advanced Materials Science Applications of this compound Derivatives

The unique photophysical properties of the perimidine core make it an attractive scaffold for the development of advanced materials. nih.gov The 2-azido group serves as a crucial handle for integrating this scaffold into larger systems and fine-tuning its material properties.

Perimidine derivatives have been successfully employed as fluorescent chemosensors for detecting metal ions, such as Cu²⁺. mdpi.comsemanticscholar.org The sensing mechanism often relies on the coordination of the metal ion with the nitrogen atoms of the perimidine ring and other appended chelating groups, leading to a change in fluorescence. semanticscholar.org

Future research in this area will leverage this compound as a platform for creating next-generation sensors. Through click chemistry, a variety of ionophores or molecular recognition motifs can be attached to the perimidine core via a stable triazole linker. This modular approach allows for the rational design of highly selective and sensitive chemosensors for a range of analytes.

The extended π-conjugated system of perimidines gives rise to interesting optical and electronic properties, making them candidates for use in optoelectronic devices. nih.gov The ability to modify the 2-position allows for the tuning of the HOMO/LUMO energy levels, absorption/emission spectra, and charge transport characteristics of the material. By converting the 2-azido group into various electron-donating or electron-withdrawing groups, researchers can systematically alter these properties to optimize them for specific applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The azide functional group is exceptionally useful in polymer science for the post-polymerization modification of materials. nanosoftpolymers.com this compound can be used to impart the desirable properties of the perimidine core (e.g., thermal stability, fluorescence, UV absorption) to various polymers.

This can be achieved by:

"Clicking" to Polymers: Attaching this compound to polymer backbones or side chains that contain alkyne groups.

Surface Modification: Grafting the molecule onto the surface of materials to alter their surface properties, for example, to create fluorescent surfaces or to improve adhesion.

The resulting functional polymers could find use as specialty coatings, fluorescent tags for imaging, or components in advanced composites.

Perimidine-based N-heterocyclic carbenes (NHCs) have been investigated as ligands for transition metal catalysts. dntb.gov.uamdpi.com While this compound is not a direct precursor to an NHC, its transformation provides a route to novel ligand designs. The reduction of the azide to an amine furnishes 2-amino-1H-perimidine. This amino group can serve as an anchor point for building more complex, multidentate ligand systems. These new ligands could coordinate with metals like rhodium, iridium, or manganese to form catalysts for a variety of organic transformations, including hydrogenation and dehydrogenation coupling reactions. dntb.gov.uaresearchgate.net

Corrosion Inhibition Mechanisms and Materials Protection

The unique structural characteristics of perimidine derivatives, such as their large π-electron systems and the presence of multiple nitrogen atoms, make them excellent candidates for corrosion inhibitors. nih.govmdpi.com These features facilitate strong adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive processes. mdpi.com For this compound, the azido group (-N₃) is expected to play a significant role in its adsorption and protective capabilities.

The proposed mechanism of corrosion inhibition by this compound involves the interaction of the molecule's electron-rich centers with the vacant d-orbitals of metals like iron. mdpi.com This can occur through both physisorption (electrostatic interactions) and chemisorption (the formation of coordinate bonds). The π-electrons of the perimidine ring system and the lone pair electrons on the nitrogen atoms are anticipated to be key contributors to this interaction.

Table 1: Potential Factors in the Corrosion Inhibition Mechanism of this compound

| Feature | Proposed Role in Corrosion Inhibition |

| Perimidine Ring System | Provides a large surface area for adsorption and a rich source of π-electrons to interact with the metal surface. |

| Nitrogen Heteroatoms | Act as active centers for adsorption onto the metal, forming a protective film. |

| Azido Group (-N₃) | May enhance the electron-donating ability of the molecule, strengthening the bond with the metal surface and improving inhibition efficiency. |

Further research is necessary to experimentally validate these proposed mechanisms and to quantify the effectiveness of this compound as a corrosion inhibitor for various metals and alloys under different environmental conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of energetic materials like azides often presents safety and scalability challenges in traditional batch reactors. durham.ac.uk Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a safer and more efficient alternative. durham.ac.uk The small reaction volumes at any given time significantly reduce the risks associated with potentially explosive intermediates. durham.ac.uk

Automated synthesis platforms can be integrated with flow chemistry systems to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. chemrxiv.orgchemrxiv.org This approach would be particularly beneficial for the synthesis of this compound, allowing for precise control over parameters such as temperature, pressure, and reaction time to maximize yield and purity while ensuring operational safety.

Table 2: Projected Advantages of Flow Chemistry and Automation for this compound Synthesis

| Technology | Benefit |

| Flow Chemistry | - Enhanced safety by minimizing the volume of hazardous intermediates. - Improved heat and mass transfer, leading to better reaction control. - Facile scalability by extending the operation time. |

| Automated Synthesis Platforms | - Rapid optimization of reaction parameters. - High-throughput synthesis of derivatives for structure-activity relationship studies. - Increased reproducibility and reduced human error. |

The development of a continuous-flow synthesis for this compound would represent a significant advancement, paving the way for its safer and more efficient production for further research and potential applications.

Deeper Mechanistic Understanding of this compound Reactivity through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reactivity of this compound is crucial for its application in various chemical transformations. Advanced spectroscopic techniques and computational chemistry are powerful tools for elucidating reaction mechanisms and predicting chemical behavior. researchgate.net

One area of particular interest is the azido-tetrazole tautomerism, a form of valence isomerism where the azido group can cyclize to form a tetrazole ring. researchgate.netproquest.com The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. proquest.com Computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the thermodynamics and kinetics of this tautomerization, helping to predict the dominant species under different conditions. researchgate.netresearchgate.net

Table 3: Spectroscopic and Computational Methods for Studying this compound Reactivity

| Technique | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and investigation of dynamic processes like tautomerism. mdpi.com |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and monitoring of reaction progress. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, providing structural information. mdpi.com |

| Density Functional Theory (DFT) | Calculation of molecular geometries, electronic properties, and reaction pathways to understand reactivity and stability. researchgate.net |

By combining experimental data from advanced spectroscopic methods with theoretical predictions from computational models, a comprehensive picture of the reactivity of this compound can be developed. This knowledge will be instrumental in designing new synthetic routes and exploring its potential as a building block in the creation of novel heterocyclic compounds.

Q & A

Q. What are the common synthetic routes for 2-Azido-1H-perimidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves arylidene Meldrum’s acid as an aryl group source and oxidant, as demonstrated in the preparation of 2-aryl-1H-perimidines. For example, substituting aryl groups with azido moieties under controlled temperatures (e.g., reflux in acetic anhydride at 90°C) can yield this compound derivatives. Key variables include solvent choice (e.g., DMF for polar intermediates) and reaction time (14 hours for optimal azide incorporation). Monitoring via TLC and adjusting stoichiometric ratios of reagents (e.g., 1:1.2 substrate-to-azide) can mitigate side reactions like over-azidation .

Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Arylidene Meldrum’s acid | DMF, 90°C, 14h | 68–72 | |

| Acetic anhydride reflux | 2-chlorobenzylidene derivative | 58–65 |

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to resolve aromatic proton splitting caused by the azide’s electron-withdrawing effect.

- X-ray crystallography: Use SHELXL for refinement (via WinGX suite) to resolve anisotropic displacement parameters. For unstable crystals, flash-cooling in liquid nitrogen with Paratone-N oil prevents azide decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. To address this:

- Validate models: Run solvent-phase DFT (e.g., IEFPCM with DMSO parameters) using Gaussian 16 and compare with experimental NMR shifts.

- Cross-check data: If IR spectra show unexpected azide stretches (~2100 cm⁻¹), confirm sample purity via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out byproducts .

Q. What strategies optimize regioselectivity in functionalizing this compound for heterocyclic coupling reactions?

Methodological Answer:

- Catalyst screening: Test Pd(PPh₃)₄ vs. CuI in Sonogashira couplings to favor C-3 vs. C-1 azide participation.

- Solvent effects: Use THF for steric control or DMSO for polar transition states. Monitor via in situ Raman spectroscopy to track azide consumption .

Table 2: Functionalization Outcomes

| Coupling Partner | Catalyst | Solvent | Regioselectivity (C-3:C-1) | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | THF | 8:1 | 75 |

| Ethynylferrocene | CuI | DMSO | 3:1 | 62 |

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated degradation studies: Expose samples to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 2–9).

- Analytical metrics: Track azide loss via HPLC-MS and quantify decomposition products (e.g., amines) with LC-ELSD. Use Arrhenius modeling to predict shelf-life .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with DFT-optimized geometries for this compound?

Methodological Answer: Crystal packing forces (e.g., π-stacking in perimidine cores) can distort bond angles versus gas-phase DFT models. To reconcile:

- Perform QM/MM simulations (e.g., ONIOM in Gaussian) incorporating crystal lattice parameters.

- Compare torsion angles from X-ray (SHELXPRO) and DFT to identify packing-induced deviations .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.